molecular formula C8H5N3O B11920815 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11920815
M. Wt: 159.14 g/mol
InChI Key: SMMOYTUVNQDECC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with an appropriate amine, followed by cyclization using a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects, particularly in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and nitrile groups allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-2-5-3-10-8-7(5)1-6(12)4-11-8/h1,3-4,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMOYTUVNQDECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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